MFCD18323724
Description
None of the referenced materials (–7) include its molecular formula, CAS number, or structural properties. However, based on the evidence structure, such identifiers typically correlate with specific chemical attributes, including molecular weight, solubility, and bioactivity. For instance, analogous MDL numbers like MFCD13195646 (CAS 1046861-20-4, ) and MFCD22741544 (CAS 428854-24-4, ) describe boronic acid derivatives and pyrazolo-pyridines, respectively. These compounds are characterized by their synthetic pathways, physicochemical properties, and pharmacological profiles, which serve as a template for hypothetical comparisons involving MFCD18323724 .
Properties
IUPAC Name |
methyl 3-fluoro-5-(4-oxo-1H-pyridin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)9-4-8(5-10(14)6-9)12-7-11(16)2-3-15-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVMKHBJDVWWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=O)C=CN2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692718 | |
| Record name | Methyl 3-fluoro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-23-5 | |
| Record name | Methyl 3-fluoro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial Production Methods: Industrial production of MFCD18323724 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: MFCD18323724 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the reactions proceed efficiently .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds with varying functional groups .
Scientific Research Applications
MFCD18323724 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical processes .
Mechanism of Action
Conclusion
MFCD18323724 is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights for future research and development. Further studies are needed to fully explore its potential and uncover new applications.
Comparison with Similar Compounds
While MFCD18323724 is absent from the evidence, the methodology for comparative analysis can be extrapolated from documented analogs. Below is a framework for such comparisons, illustrated using data from –7:
Structural and Physicochemical Properties
Key parameters for comparison include molecular weight, solubility, lipophilicity (LogP), and topological polar surface area (TPSA). For example:
- MFCD13195646 (C₆H₅BBrClO₂): Molecular weight 235.27, solubility 0.24 mg/mL, LogP (XLOGP3) 2.15, TPSA 40.46 Ų .
- MFCD00039227 (C₁₀H₉F₃O): High similarity (0.95–1.00) to trifluoromethyl-substituted ketones, with LogP 2.15 and BBB permeability .
Table 1: Comparative Physicochemical Properties
Pharmacological Profiles
- MFCD00003330 (C₇H₅BrO₂, ) has high GI absorption and BBB permeability, making it CNS-active .
These traits highlight the importance of substituents (e.g., halogens, fluorinated groups) in modulating bioactivity.
Table 2: Bioactivity Comparison
| Property | MFCD13195646 | MFCD22741544 | MFCD00003330 |
|---|---|---|---|
| BBB Permeability | Yes | No | Yes |
| CYP Inhibition | No | No | No |
| P-gp Substrate | No | N/A | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
